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Compound of Interest

(3-Amino-1H-pyrazol-5-
Compound Name:
yl)methanol

Cat. No.: B591735

An In-Depth Technical Guide on (3-Amino-1H-
pyrazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of (3-Amino-1H-pyrazol-5-yl)methanol. Due to tautomerism, this compound can
also be referred to as (5-Amino-1H-pyrazol-3-yl)methanol. This document consolidates
available data on its structure, properties, and synthesis, offering valuable insights for its
application in research and drug development.

Core Physical and Chemical Properties

While extensive experimental data for (3-Amino-1H-pyrazol-5-yl)methanol is not widely
published, predicted properties and data from closely related analogs provide a solid
foundation for understanding its characteristics. The compound, identified by the CAS Number
1000895-26-0, possesses the molecular formula C4sH7NsO and a molecular weight of 113.12
g/mol .

Table 1: Physical and Chemical Properties of (3-Amino-1H-pyrazol-5-yl)methanol
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Property Value Source
Molecular Formula C4H7Ns0

Molecular Weight 113.12 g/mol

CAS Number 1000895-26-0 [1][21[3]
Predicted Boiling Point 456.1 £ 30.0 °C [3]
Predicted Density 1.467 + 0.06 g/cm?3 [3]
Predicted pKa 13.52 +0.10 [3]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of (3-Amino-1H-pyrazol-5-
yl)methanol is not readily available in the surveyed literature. However, based on established
synthetic routes for analogous aminopyrazole derivatives, a plausible and logical synthesis
pathway would involve the reduction of a corresponding carboxylic acid or ester, such as ethyl
3-amino-1H-pyrazole-5-carboxylate.

Proposed Synthesis Workflow

The logical synthesis of (3-Amino-1H-pyrazol-5-yl)methanol can be envisioned through a
two-step process starting from commercially available precursors. This process involves the
formation of an aminopyrazole ester followed by its reduction to the desired alcohol.
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Caption: Proposed two-step synthesis of (3-Amino-1H-pyrazol-5-yl)methanol.

Experimental Protocol: Reduction of Ethyl 3-amino-1H-
pyrazole-5-carboxylate (Hypothetical)
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This protocol is a hypothetical procedure based on standard chemical reductions of esters to
alcohols and has not been experimentally validated for this specific compound from the
available literature.

1. Materials:
Ethyl 3-amino-1H-pyrazole-5-carboxylate
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

Reducing agent (e.g., Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBHa) in
the presence of a suitable additive)

Deionized water
Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)
Organic solvent for extraction (e.g., Ethyl acetate)

. Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon),
suspend the reducing agent (e.g., 1.5 equivalents of LiAlH4) in anhydrous THF.

Dissolve ethyl 3-amino-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF and add
it dropwise to the stirred suspension of the reducing agent at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin
Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess
reducing agent by the sequential dropwise addition of water, followed by a 15% aqueous
sodium hydroxide solution, and then again with water.

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
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» Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium
sulfate.

o Remove the solvent under reduced pressure to yield the crude (3-Amino-1H-pyrazol-5-
yl)methanol.

 Purify the crude product by a suitable method, such as column chromatography or
recrystallization.

3. Characterization:

e The purified product should be characterized by spectroscopic methods such as *H NMR,
13C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Spectroscopic Data (Predicted and Inferred from
Analogs)

While experimental spectra for (3-Amino-1H-pyrazol-5-yl)methanol are not available, data
from closely related compounds can provide an estimation of the expected spectral features.

Table 2: Predicted and Inferred Spectroscopic Data
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Technique

Predicted/Inferred Data

1H NMR

Signals corresponding to the pyrazole ring
proton, the methylene protons of the methanol
group, and the amine protons are expected. The
chemical shifts will be influenced by the solvent
used. For a similar compound, 3(5)-
aminopyrazole, in DMSO-ds, doublets for the
ring protons appear around 6 7.33 and 5.52
ppm, with a broad singlet for the amine and NH

protons around & 7.05 ppm.[4]

13C NMR

Expected signals include two for the pyrazole
ring carbons and one for the methylene carbon
of the methanol group. For related pyrazoles,
the C3 and C5 carbons of the pyrazole ring
resonate at distinct chemical shifts, which can

be used to distinguish between tautomers.

IR Spectroscopy

Characteristic absorption bands are expected
for the N-H stretching of the amine group
(around 3300-3500 cm™1), O-H stretching of the
methanol group (broad band around 3200-3600
cm~1), C-N stretching, and C=C/C=N stretching
of the pyrazole ring (in the 1500-1650 cm~1

region).

Mass Spectrometry

The mass spectrum should show a molecular
ion peak (M+) corresponding to the molecular
weight of the compound (113.12 g/mol ).
Fragmentation patterns would likely involve the
loss of the hydroxymethyl group or other

characteristic fragments of the pyrazole ring.

Biological Activity and Potential Applications

Aminopyrazole derivatives are a well-established class of compounds with a broad range of

biological activities. They are known to be valuable scaffolds in medicinal chemistry. While the
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specific biological activity of (3-Amino-1H-pyrazol-5-yl)methanol has not been extensively
reported, the aminopyrazole core is a key pharmacophore in numerous therapeutic agents.

Logical Relationship of Aminopyrazole Core to
Biological Activity

4 Kinase Inhibition

Anticancer Agents

(3-Amino-1H-pyrazol-5-yl)methanol .
C (Aminopyrazole Core) Drug Discovery & Development
Anti-inflammatory
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Caption: Potential biological activities stemming from the aminopyrazole core structure.

The presence of both an amino group and a hydroxymethyl group provides two reactive sites
for further chemical modification, making (3-Amino-1H-pyrazol-5-yl)methanol a versatile
building block for the synthesis of more complex molecules with potential therapeutic
applications.

Conclusion

(3-Amino-1H-pyrazol-5-yl)methanol is a promising heterocyclic compound with significant
potential as a building block in medicinal chemistry and drug discovery. While a complete
experimental dataset is not yet publicly available, this guide provides a consolidated overview
of its known and predicted properties, along with a logical framework for its synthesis and
potential applications. Further experimental investigation into the synthesis and biological
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evaluation of this compound and its derivatives is warranted to fully explore its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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